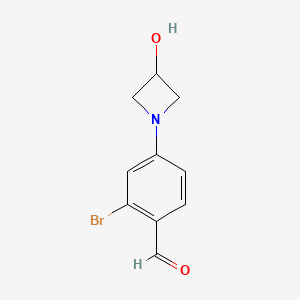
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 2-position and a 3-hydroxyazetidin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of 4-(3-hydroxyazetidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: 2-Azido-4-(3-hydroxyazetidin-1-yl)benzaldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and the azetidinyl group may influence its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzonitrile
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid
Uniqueness
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the specific positioning of the bromine atom and the azetidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-10-3-8(2-1-7(10)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChI Key |
BTRNZKFKKOTCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=C(C=C2)C=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



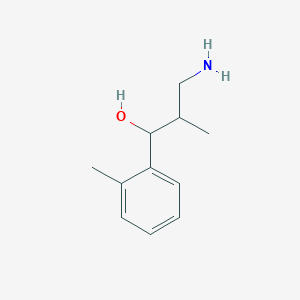
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)

![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
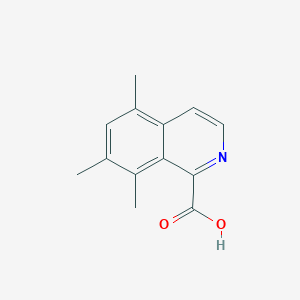
![3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)
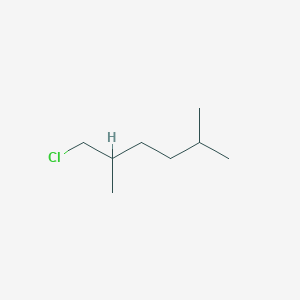

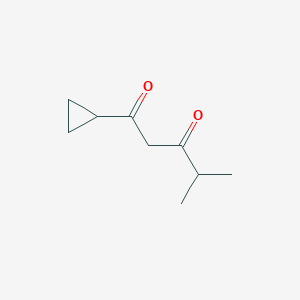
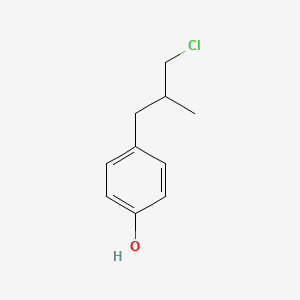
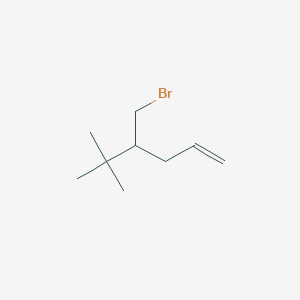
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)

